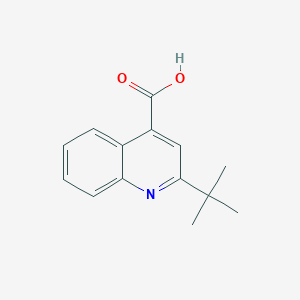

2-t-Butyl-4-quinoline carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

2-tert-butylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C14H15NO2/c1-14(2,3)12-8-10(13(16)17)9-6-4-5-7-11(9)15-12/h4-8H,1-3H3,(H,16,17) |

InChI Key |

LWXRGRMKYSAYOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-t-Butyl-4-quinoline carboxylic acid: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-t-Butyl-4-quinoline carboxylic acid is a substituted quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a bulky tert-butyl group at the 2-position and a carboxylic acid at the 4-position is anticipated to modulate the compound's physicochemical properties and biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthesis methodologies, and potential biological activities of this compound and related compounds, based on available scientific literature.

Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₄H₁₅NO₂ | Based on the chemical structure. |

| Molecular Weight | 229.27 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | Carboxylic acids are typically solids at room temperature. |

| Melting Point | Expected to be relatively high | The rigid quinoline core and potential for intermolecular hydrogen bonding via the carboxylic acid group would contribute to a high melting point. The bulky t-butyl group might slightly disrupt crystal packing, influencing the exact value. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | The carboxylic acid group provides some polarity and potential for hydrogen bonding with water, but the large hydrophobic quinoline and t-butyl components will limit aqueous solubility. |

| pKa | Estimated to be in the range of 4-5 | The carboxylic acid proton is acidic. The electron-withdrawing nature of the quinoline ring would influence the acidity. |

Spectroscopic Data

While specific spectra for this compound are not published, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | Aromatic protons on the quinoline ring (7.5-9.0 ppm), a singlet for the t-butyl group (~1.4 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Carboxyl carbon (~170 ppm), aromatic carbons (120-150 ppm), quaternary carbon of the t-butyl group, and methyl carbons of the t-butyl group. |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (1700-1730 cm⁻¹), and C=C/C=N stretches from the quinoline ring (1500-1600 cm⁻¹).[1][2] |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. Common fragmentation patterns for quinoline carboxylic acids include the loss of COOH (45 Da) and CO₂ (44 Da).[3] |

Experimental Protocols: Synthesis of 2-Substituted-4-quinoline carboxylic acids

The synthesis of this compound is not explicitly described in the literature. However, two classical methods for the synthesis of 2-substituted-4-quinoline carboxylic acids are the Pfitzinger reaction and the Doebner reaction . These can be adapted to produce the target compound.

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[4] To synthesize this compound, pivaloylacetone (3,3-dimethyl-2,4-pentanedione) would be the required carbonyl component.

General Experimental Protocol (Adapted for this compound):

-

Preparation of Isatin Salt: Isatin is dissolved in an aqueous solution of a strong base (e.g., potassium hydroxide) and stirred until the initial purple color fades to a straw-brown, indicating the formation of the isatinate salt.

-

Condensation: Pivaloylacetone is added to the reaction mixture.

-

Cyclization: The mixture is heated under reflux for several hours. During this time, the enamine formed from the isatin derivative and pivaloylacetone cyclizes.

-

Work-up and Isolation: The reaction mixture is cooled, and any unreacted starting material is removed by filtration. The solution is then acidified (e.g., with hydrochloric acid) to precipitate the this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Pfitzinger Reaction for this compound.

Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield a 2-substituted-4-quinoline carboxylic acid.[4][5][6][7] For the synthesis of this compound, the aldehyde would need to be pivalaldehyde (2,2-dimethylpropanal).

General Experimental Protocol (Adapted for this compound):

-

Reaction Setup: Aniline, pivalaldehyde, and pyruvic acid are mixed in a suitable solvent, often ethanol or methanol.

-

Reaction Conditions: The mixture is heated under reflux for several hours. The reaction proceeds through the formation of an imine from aniline and pivalaldehyde, followed by reaction with the enolate of pyruvic acid and subsequent cyclization and oxidation.

-

Isolation: Upon cooling, the product often crystallizes from the reaction mixture.

-

Purification: The collected solid is washed with a cold solvent and can be further purified by recrystallization.

Doebner Reaction for this compound.

Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, the broader class of 2-substituted quinoline-4-carboxylic acids has been investigated for various therapeutic applications.

Antimicrobial Activity: Several studies have reported the antimicrobial effects of 2-substituted quinoline-4-carboxylic acid derivatives. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9] The proposed mechanism of action for some quinolone antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The bulky t-butyl group at the 2-position could influence the binding affinity and selectivity of the compound for these enzymes.

Anti-inflammatory and Analgesic Activity: Derivatives of quinoline-4-carboxylic acid are known to possess anti-inflammatory and analgesic properties.[10] The mechanism for these effects can be varied but may involve the inhibition of inflammatory mediators or enzymes such as cyclooxygenases (COX).

Anticancer Activity: Certain quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in de novo pyrimidine biosynthesis.[11] Inhibition of DHODH can lead to pyrimidine depletion and halt the proliferation of rapidly dividing cells, such as cancer cells. The carboxylic acid at the 4-position is often crucial for binding to the target enzyme.[11]

Potential Signaling Pathways for this compound.

Conclusion

This compound represents an interesting, yet underexplored, molecule within the medicinally significant quinoline class. While specific experimental data is currently lacking, established synthetic methodologies such as the Pfitzinger and Doebner reactions provide clear pathways for its synthesis. Based on the known biological activities of analogous compounds, this compound holds potential for further investigation as an antimicrobial, anti-inflammatory, or anticancer agent. Future research should focus on the synthesis and comprehensive characterization of this compound to fully elucidate its chemical properties and biological potential.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. chempap.org [chempap.org]

- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iipseries.org [iipseries.org]

- 8. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-t-Butyl-4-quinoline Carboxylic Acid

This technical guide provides a comprehensive overview of the synthetic routes for 2-t-Butyl-4-quinoline carboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development due to the diverse biological activities associated with the quinoline-4-carboxylic acid scaffold.[1][2][3] This document outlines the primary synthetic methodologies, including the Doebner-von Miller reaction and the Pfitzinger reaction, presenting detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathways.

Introduction to Quinoline-4-carboxylic Acids

Quinoline and its derivatives are fundamental heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, antibacterial, antitumor, and anti-inflammatory properties.[1][2] The quinoline-4-carboxylic acid moiety, in particular, is a key pharmacophore found in numerous bioactive compounds.[1][3] The synthesis of specifically substituted quinoline-4-carboxylic acids, such as the 2-t-butyl variant, is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Key Synthetic Methodologies

The synthesis of this compound can be approached through several established named reactions for quinoline synthesis. The two most prominent and versatile methods are the Doebner-von Miller reaction and the Pfitzinger reaction.

The Doebner-von Miller reaction is a classic method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[4] This reaction is typically catalyzed by a Brønsted or Lewis acid.[4] For the synthesis of this compound, a three-component variation of the Doebner reaction is particularly relevant, involving an aniline, pivalaldehyde (trimethylacetaldehyde), and pyruvic acid.

Reaction Scheme:

Aniline reacts with pivalaldehyde to form an imine, which then undergoes a Michael addition with the enol of pyruvic acid. Subsequent cyclization and oxidation lead to the formation of the quinoline ring. A plausible mechanism involves the oxidation of a dihydroquinoline intermediate coupled with the reduction of an imine.[1]

Logical Workflow for Doebner-von Miller Synthesis:

Caption: Workflow for the synthesis of this compound via the Doebner-von Miller reaction.

Experimental Protocol (Adapted from a general Doebner reaction): [1][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chosen aniline (1.0 eq) and pivalaldehyde (1.2 eq) in a suitable solvent such as acetonitrile.

-

Catalyst Addition: Add a Lewis acid catalyst, for example, boron trifluoride etherate (BF₃·OEt₂) (1.0 eq), to the mixture at room temperature.

-

Addition of Pyruvic Acid: Stir the mixture at an elevated temperature (e.g., 65 °C) for a designated period (e.g., 1 hour). Subsequently, add pyruvic acid (1.0 eq) dropwise over a period of time to control the reaction rate and minimize side reactions.[5]

-

Reaction Monitoring: Continue heating the reaction mixture under reflux for several hours (e.g., 20-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, quench the reaction by adding water. Adjust the pH to be basic with a suitable base (e.g., sodium bicarbonate solution) and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove neutral impurities.

-

Isolation: Acidify the aqueous layer with an acid (e.g., hydrochloric acid) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for Analogous Doebner Reactions:

| Reactants (Aniline, Aldehyde, Pyruvic Acid) | Catalyst | Solvent | Yield (%) | Reference |

| 6-(trifluoromethoxy)aniline, Benzaldehyde, Pyruvic acid | BF₃·THF | MeCN | 82 | [1] |

| Aniline, Benzaldehyde, Pyruvic acid | H₂NSO₃H | H₂O | Low | [1] |

| Various anilines, Pivalaldehyde, Pyruvic acid | BF₃·THF | MeCN | High | [1] |

The Pfitzinger reaction provides a direct route to substituted quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[3][6] For the synthesis of this compound, isatin would be reacted with pinacolone (3,3-dimethyl-2-butanone).

Reaction Scheme:

The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid.[6] This is followed by the condensation of the aniline moiety with pinacolone to form an enamine, which then undergoes cyclization and dehydration to yield the final quinoline product.[6]

Pfitzinger Reaction Signaling Pathway:

Caption: Reaction pathway for the Pfitzinger synthesis of this compound.

Experimental Protocol (Adapted from a general Pfitzinger reaction): [3][7]

-

Reaction Setup: In a round-bottom flask, prepare a solution of a strong base, such as potassium hydroxide (3-4 eq), in ethanol or an ethanol/water mixture.

-

Addition of Reactants: Add isatin (1.0 eq) to the basic solution and stir until it dissolves. Then, add pinacolone (1.0-1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for an extended period (e.g., 12-48 hours). The progress of the reaction can be monitored by TLC.[7]

-

Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in water.

-

Isolation: Wash the aqueous solution with an organic solvent (e.g., ether) to remove any unreacted pinacolone and other neutral impurities.[3] Acidify the aqueous layer with an acid, such as acetic acid or hydrochloric acid, until the product precipitates.

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Quantitative Data for Analogous Pfitzinger Reactions:

| Isatin Derivative | Carbonyl Compound | Base | Solvent | Yield (%) | Reference |

| Isatin | 4'-Bromoacetophenone | KOH | EtOH/H₂O | 81 | [7] |

| Isatin | Acetone | KOH | EtOH | - | [3] |

| Isatin | Various ketones | KOH | EtOH | Moderate to Good | [3] |

Characterization of this compound

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Melting Point: The melting point of the purified compound should be determined and compared with literature values if available.

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule, including the characteristic signals for the t-butyl group and the aromatic protons of the quinoline ring system.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C bonds.

-

Conclusion

The synthesis of this compound can be effectively achieved through established synthetic routes such as the Doebner-von Miller and Pfitzinger reactions. The choice of method may depend on the availability of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions. The Doebner-von Miller reaction offers a versatile three-component approach, while the Pfitzinger reaction provides a direct route from isatin and a suitable ketone. Detailed experimental optimization may be required to achieve high yields and purity for this specific target molecule. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to develop and execute the synthesis of this compound for further investigation in drug discovery and development programs.

References

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

2-t-Butyl-4-quinoline carboxylic acid mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 2-Aryl-4-Quinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the multifaceted mechanism of action of 2-aryl-4-quinoline carboxylic acids, a class of compounds with significant therapeutic potential. While the specific molecule "2-t-Butyl-4-quinoline carboxylic acid" is a part of this broader family, the core mechanisms are best understood by examining the well-researched derivatives within this scaffold. This document will focus on the most extensively studied mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary and well-established mechanism of action for several 2-aryl-4-quinoline carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. Inhibition of this enzyme leads to pyrimidine depletion, which in turn halts DNA and RNA synthesis and arrests cell cycle progression, particularly in rapidly proliferating cells. This makes DHODH an attractive target for the development of anticancer and immunomodulatory agents.

Signaling Pathway

The de novo pyrimidine biosynthesis pathway is crucial for cell growth and proliferation. By inhibiting DHODH, 2-aryl-4-quinoline carboxylic acid derivatives disrupt this fundamental metabolic process.

Caption: Inhibition of DHODH by 2-aryl-4-quinoline carboxylic acids.

Quantitative Data: DHODH Inhibition

| Compound | Target | IC50 (nM) | Reference |

| Analogue 41 | DHODH | 9.71 ± 1.4 | [1] |

| Analogue 43 | DHODH | 26.2 ± 1.8 | [1] |

| 1,7-Naphthyridine 46 | DHODH | 28.3 ± 3.3 | [1] |

Experimental Protocol: DHODH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human DHODH.

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Decylubiquinone (CoQD)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DHO, DCIP, and CoQD in each well of a 96-well plate.

-

Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells.

-

Initiate the enzymatic reaction by adding the recombinant human DHODH enzyme to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C).

-

Monitor the reduction of DCIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a microplate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Plot the reaction rates against the logarithm of the compound concentrations and fit the data to a dose-response curve to determine the IC50 value.

Inhibition of Sirtuin 3 (SIRT3)

Certain derivatives of 2-aryl-4-quinoline carboxylic acid have been identified as potent and selective inhibitors of Sirtuin 3 (SIRT3).[2][3] SIRT3 is a primary mitochondrial deacetylase that plays a critical role in regulating mitochondrial function, metabolism, and cellular stress response.[2][3] Overexpression of SIRT3 has been linked to the progression of various cancers, making it a promising therapeutic target.[2] Inhibition of SIRT3 can lead to cell cycle arrest and differentiation in cancer cells.[3][4]

Signaling Pathway

The inhibition of SIRT3 by these compounds can lead to downstream effects on cell cycle regulation and cellular differentiation, offering a potential therapeutic strategy for certain cancers like mixed-lineage leukemias.[3][4]

Caption: SIRT3 inhibition leading to cell cycle arrest and differentiation.

Quantitative Data: SIRT Inhibition

| Compound | Target | IC50 (µM) | Reference |

| Molecule P6 | SIRT3 | 7.2 | [3] |

| Molecule P6 | SIRT1 | 32.6 | [3] |

| Molecule P6 | SIRT2 | 33.5 | [3] |

Experimental Protocol: SIRT3 Inhibition Assay

Objective: To evaluate the inhibitory activity of compounds against SIRT3 deacetylase activity.

Materials:

-

Recombinant human SIRT3 enzyme

-

Fluorogenic SIRT3 substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter)

-

NAD+

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Add the assay buffer, fluorogenic substrate, and NAD+ to the wells of a 96-well black microplate.

-

Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells.

-

Initiate the reaction by adding the recombinant human SIRT3 enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for a further period (e.g., 15 minutes) to allow for the cleavage of the deacetylated substrate.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentrations and fit the data to a dose-response curve to determine the IC50 value.

Other Potential Mechanisms of Action

Research into the 2-aryl-4-quinoline carboxylic acid scaffold has revealed several other potential mechanisms of action, highlighting the versatility of this chemical class.

-

Antileishmanial Activity via LmNMT Inhibition: In silico studies have identified Leishmania major N-myristoyltransferase (LmNMT) as a potential target for 2-aryl-quinoline-4-carboxylic acid derivatives.[5][6] These computational models suggest that these compounds can bind stably to the enzyme, indicating their potential as novel antileishmanial agents.[5][6]

-

Histone Deacetylase (HDAC) Inhibition: Certain 2-phenylquinoline-4-carboxylic acid derivatives have been designed and synthesized as novel histone deacetylase (HDAC) inhibitors.[7] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology.

-

Neurokinin-3 (NK-3) Receptor Antagonism: Modifications to the 2-aryl-4-quinoline carboxylic acid structure, such as the synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs, have led to the discovery of compounds with antagonistic activity at the human neurokinin-3 (hNK-3) receptor.[8] This suggests a potential role for these compounds in treating disorders involving the tachykinin system.

-

EGFR and HER2 Inhibition: Some derivatives, particularly 2-styryl-4-quinoline carboxylic acids, have demonstrated inhibitory effects on the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are important targets in cancer therapy.[9]

Conclusion

The 2-aryl-4-quinoline carboxylic acid scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities through various mechanisms of action. The most well-characterized of these are the inhibition of DHODH and SIRT3, which have significant implications for the development of new anticancer and immunomodulatory therapies. The ongoing exploration of other potential targets such as LmNMT, HDACs, NK-3 receptors, and receptor tyrosine kinases like EGFR and HER2 underscores the broad therapeutic potential of this versatile class of compounds. Further research, including detailed structure-activity relationship studies and in vivo validation, will be crucial to fully elucidate the therapeutic utility of these promising molecules.

References

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 3. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Biological Potential of 2-t-Butyl-4-quinoline Carboxylic Acid: An In-depth Technical Guide

Introduction

Quinoline-4-carboxylic acid derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] These activities include antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][3][4] A key determinant of the biological activity of these compounds is the nature of the substituent at the 2-position of the quinoline ring.[5][6][7] This guide focuses on the potential biological activity of 2-t-Butyl-4-quinoline carboxylic acid, a derivative characterized by a bulky, hydrophobic tert-butyl group at this critical position.

Structure-Activity Relationship and Predicted Biological Activity

A pivotal study on the structure-activity relationship (SAR) of quinoline carboxylic acids as inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH) revealed that the C(2) position necessitates a bulky and hydrophobic substituent for potent inhibitory activity.[5] The tert-butyl group of this compound perfectly aligns with this requirement, suggesting that this compound is a promising candidate for DHODH inhibition.

DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[8] Inhibition of this enzyme can lead to the depletion of pyrimidines, thereby arresting cell proliferation.[8] This mechanism is a validated target for the development of anticancer and immunosuppressive agents.[8]

Potential Therapeutic Applications

Based on its predicted activity as a DHODH inhibitor, this compound could have potential applications in the treatment of:

-

Cancer: By inhibiting pyrimidine synthesis, the compound could selectively target rapidly proliferating cancer cells.[8]

-

Autoimmune Diseases: DHODH inhibitors are known to modulate immune responses and are used in the treatment of conditions like rheumatoid arthritis.

-

Viral Infections: Some viruses rely on the host cell's pyrimidine pool for replication, making DHODH a potential antiviral target.[8]

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for this compound, the following table summarizes the DHODH inhibitory activity of several 2-substituted-4-quinoline carboxylic acid analogs. This data provides a benchmark for the potential potency of the title compound.

| Compound ID | 2-Substituent | DHODH IC50 (nM) | Reference |

| Analog 1 | 2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl | 9.71 ± 1.4 | [8] |

| Analog 2 | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-4-yl | 26.2 ± 1.8 | [8] |

| Analog 3 | 2'-(Trifluoromethoxy)[1,1'-biphenyl]-4-yl | 50.3 ± 4.5 | [8] |

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, the following experimental protocols, adapted from studies on analogous compounds, can be employed.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This in vitro assay directly measures the enzymatic activity of DHODH in the presence of the test compound.

Principle: The assay spectrally monitors the reduction of a ubiquinone analog, which is a cofactor for the DHODH-catalyzed oxidation of dihydroorotate to orotate.

Protocol:

-

Recombinant human DHODH is purified and prepared at a suitable concentration.

-

The enzyme is incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of dihydroorotate and a ubiquinone analog (e.g., decylubiquinone).

-

The rate of reduction of the ubiquinone analog is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 275 nm).

-

IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

This cell-based assay assesses the cytotoxic and cytostatic effects of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Protocol:

-

Cancer cell lines (e.g., HCT-116, MIA PaCa-2) are seeded in 96-well plates and allowed to adhere overnight.[8]

-

The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway.

Caption: Workflow for the MTT Cell Proliferation Assay.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural features of this compound, particularly the bulky hydrophobic substituent at the 2-position, strongly suggest its potential as an inhibitor of dihydroorotate dehydrogenase. This positions the compound as a promising lead for the development of novel anticancer and immunomodulatory agents.

Future research should focus on the synthesis and in vitro biological evaluation of this compound. Confirmation of its DHODH inhibitory activity and assessment of its antiproliferative effects on various cancer cell lines are critical next steps. Subsequent studies could involve in vivo efficacy testing in animal models and further optimization of the chemical structure to enhance potency and pharmacokinetic properties. The methodologies and comparative data provided in this guide offer a solid foundation for initiating such investigations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-t-Butyl-4-quinoline Carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The substitution pattern on the quinoline core plays a crucial role in determining the pharmacological profile of these compounds. This technical guide focuses on a specific subset of these derivatives: 2-t-butyl-4-quinoline carboxylic acids and their analogs.

The introduction of a bulky tert-butyl group at the 2-position of the quinoline ring is anticipated to have a significant impact on the molecule's steric and electronic properties, potentially influencing its binding affinity to biological targets and its pharmacokinetic profile. While specific biological data for 2-t-butyl-4-quinoline carboxylic acid itself is limited in publicly available literature, this guide will provide a comprehensive overview of the synthesis of this core structure and will extrapolate potential biological activities and mechanisms of action based on data from closely related 2-substituted quinoline-4-carboxylic acid analogs. This document aims to serve as a valuable resource for researchers interested in the design, synthesis, and evaluation of this novel class of compounds.

Synthesis of this compound

The synthesis of 2-substituted-4-quinoline carboxylic acids is well-established, with the Doebner and Pfitzinger reactions being the most common methods.[3][4] For the specific synthesis of this compound, the Doebner reaction utilizing pivalaldehyde is a suitable approach.[1]

Doebner Reaction

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[3][5] To synthesize the 2-t-butyl analog, pivalaldehyde (2,2-dimethylpropanal) is used as the aldehyde component.

Reaction Scheme:

Aniline + Pivalaldehyde + Pyruvic Acid → 2-t-Butyl-quinoline-4-carboxylic acid

A study by O'Brien et al. has demonstrated the feasibility of using pivalaldehyde in a Doebner-type reaction to successfully synthesize 2-t-butyl-quinoline-4-carboxylic acid.[1] This highlights the tolerance of the reaction to sterically hindered aldehydes.

Experimental Protocol: Synthesis of 2-t-Butyl-quinoline-4-carboxylic acid via Doebner Reaction

-

Materials: Aniline, pivalaldehyde, pyruvic acid, ethanol, hydrochloric acid.

-

Procedure:

-

Dissolve aniline and pivalaldehyde in ethanol.

-

Add pyruvic acid to the solution and reflux the mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

-

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route, involving the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[4][6] To synthesize a 2-t-butyl derivative, a ketone such as pinacolone (3,3-dimethyl-2-butanone) could theoretically be used.

Reaction Scheme:

Isatin + Pinacolone + Base → 2-t-Butyl-3-methyl-quinoline-4-carboxylic acid

This method would yield a 3-methyl substituted analog. The general protocol for a Pfitzinger reaction is provided below.

Experimental Protocol: General Pfitzinger Reaction

-

Materials: Isatin, appropriate ketone (e.g., pinacolone), potassium hydroxide, ethanol, water, hydrochloric acid.

-

Procedure:

-

Dissolve isatin in an ethanolic solution of potassium hydroxide.

-

Add the ketone to the reaction mixture.

-

Reflux the mixture for several hours.

-

After cooling, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the product by recrystallization.[7]

-

Potential Biological Activities and Targets

While direct biological data for this compound is scarce, the activities of other 2-substituted analogs provide valuable insights into its potential therapeutic applications. Key targets identified for this class of compounds include Dihydroorotate Dehydrogenase (DHODH) and Sirtuin 3 (SIRT3).

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for cancer and autoimmune diseases.[8] Several 2-aryl-quinoline-4-carboxylic acid derivatives have been reported as potent DHODH inhibitors.

Quantitative Data for DHODH Inhibition by 2-Aryl-Quinoline-4-Carboxylic Acid Analogs

| Compound ID | 2-Substituent | DHODH IC50 (nM) | Reference |

| 41 | 2-(4-fluoro-3-methoxyphenyl) | 9.71 ± 1.4 | [9] |

| 43 | 2-(3,4-difluorophenyl) | 26.2 ± 1.8 | [9] |

| A9 | 2-(4-bromophenyl) | 9.7 | [10] |

The presence of a bulky lipophilic group at the 2-position is often beneficial for DHODH inhibitory activity. Therefore, the 2-t-butyl analog is a promising candidate for investigation as a DHODH inhibitor.

Sirtuin 3 (SIRT3) Inhibition

SIRT3, a mitochondrial NAD+-dependent deacetylase, is involved in regulating mitochondrial function and cellular metabolism. Its dysregulation has been implicated in cancer.[11] A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent SIRT3 inhibitors.[12]

Quantitative Data for SIRT3 Inhibition by 2-Aryl-Quinoline-4-Carboxylic Acid Analogs

| Compound ID | 2-Substituent | SIRT3 IC50 (µM) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Reference |

| P6 | 2-(4-acrylamidophenyl) | 7.2 | 32.6 | 33.5 | [12] |

The structure-activity relationship suggests that modifications at the 2-position significantly influence SIRT3 inhibitory activity and selectivity. The bulky and hydrophobic nature of the t-butyl group could lead to novel interactions within the SIRT3 binding pocket.

Experimental Protocols for Key Biological Assays

DHODH Inhibition Assay (Colorimetric)

This protocol is adapted from a standard assay utilizing the reduction of DCIP.[13][14]

-

Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at 600 nm.

-

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO)

-

Coenzyme Q10

-

2,6-dichloroindophenol (DCIP)

-

Tris-HCl buffer (pH 8.0)

-

Triton X-100

-

Test compounds (dissolved in DMSO)

-

-

Procedure:

-

Prepare a reaction buffer containing Tris-HCl, KCl, and Triton X-100.

-

In a 96-well plate, add the reaction buffer, Coenzyme Q10, and DCIP.

-

Add the test compounds at various concentrations.

-

Pre-incubate the plate with the DHODH enzyme for 15 minutes at room temperature.

-

Initiate the reaction by adding DHO.

-

Immediately measure the absorbance at 600 nm at regular intervals for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction and determine the IC50 values for the test compounds.

-

SIRT3 Inhibition Assay (Fluorometric)

This protocol is based on a commercially available SIRT3 assay kit.

-

Principle: The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by SIRT3. The deacetylated product is then cleaved by a developer, releasing a fluorophore that can be measured.

-

Materials:

-

Recombinant human SIRT3 enzyme

-

Fluorogenic acetylated peptide substrate

-

NAD+

-

Developer solution

-

Assay buffer

-

Test compounds (dissolved in DMSO)

-

Nicotinamide (inhibitor control)

-

-

Procedure:

-

In a 96-well black plate, add the assay buffer, NAD+, and the fluorogenic substrate.

-

Add the test compounds at various concentrations.

-

Add the SIRT3 enzyme to initiate the reaction.

-

Incubate the plate at 37°C for 1 hour.

-

Add the developer solution to each well.

-

Incubate at 37°C for an additional 15-30 minutes.

-

Measure the fluorescence intensity (e.g., Ex/Em = 355/460 nm) using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 values.

-

Signaling Pathways

DHODH Inhibition and its Impact on Cellular Signaling

Inhibition of DHODH leads to the depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis. This has profound effects on rapidly proliferating cells, such as cancer cells, leading to cell cycle arrest and apoptosis.[15] Recent studies have also linked DHODH inhibition to the activation of the cGAS-STING pathway, a component of the innate immune system, through the release of mitochondrial DNA.[16]

Caption: DHODH Inhibition Signaling Pathway.

SIRT3 and its Role in Mitochondrial Homeostasis

SIRT3 plays a critical role in maintaining mitochondrial health by deacetylating and activating a variety of enzymes involved in metabolism, antioxidant defense, and mitophagy.[10][17] Inhibition of SIRT3 in cancer cells can disrupt these processes, leading to increased oxidative stress and metabolic dysfunction, ultimately promoting cell death. Key downstream targets of SIRT3 include SOD2, components of the electron transport chain, and proteins involved in fatty acid oxidation.[18]

Caption: SIRT3 Signaling Pathway in Mitochondria.

Conclusion

While the biological profile of this compound is yet to be fully elucidated, its synthesis is readily achievable through established methods like the Doebner reaction. Based on the extensive research on analogous 2-substituted quinoline-4-carboxylic acids, this class of compounds holds significant promise as inhibitors of important therapeutic targets such as DHODH and SIRT3. The bulky t-butyl group is likely to impart unique pharmacological properties, and further investigation into the synthesis and biological evaluation of a series of these derivatives is warranted. This technical guide provides a solid foundation for researchers to embark on the exploration of this intriguing chemical space.

References

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Doebner reaction - Wikipedia [en.wikipedia.org]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. iipseries.org [iipseries.org]

- 6. researchgate.net [researchgate.net]

- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 8. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The role of SIRT3 in homeostasis and cellular health [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 13. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sirtuin 3 (SIRT3) Pathways in Age-Related Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 2-t-Butyl-4-quinoline Carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-t-Butyl-4-quinoline carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details available spectral data, outlines relevant experimental protocols for its synthesis and characterization, and explores its potential biological activities through signaling pathway diagrams.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Data (500 MHz, DMSO-d₆) |

| Chemical Shift (δ) ppm | Description |

| 1.31 | (s, 9H) |

| 7.94 | (m, 2H) |

| 8.01 | (m, 1H) |

| 13.99 | (s, 1H) |

| ¹³C NMR | Data (500 MHz, DMSO-d₆) |

| Chemical Shift (δ) ppm | |

| 29.31 | |

| 50.32 | |

| 124.79 | |

| 125.52 | |

| 127.93 | |

| 128.94 | |

| 145.28 | |

| 145.46 | |

| 165.74 |

Mass Spectrometry (MS)

| High-Resolution Mass Spectrometry (HR-MS) | Data |

| Calculated Mass [M-H]⁻¹ | 286.0276 |

| Found Mass [M-H]⁻¹ | 286.0209 |

| Fragment [M-COOH]⁻¹ | 242.0313 |

Infrared (IR) Spectroscopy

| Functional Group | **Expected Absorption Range (cm⁻¹) ** |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C-H (Aromatic/Aliphatic) | 3100-2850 |

| C=O (Carboxylic Acid) | 1710-1680 (conjugated) |

| C=C and C=N (Aromatic Rings) | 1600-1450 |

| C-O (Carboxylic Acid) | 1320-1210 |

| O-H bend | 960-900 (broad) |

These expected ranges are based on the typical IR absorptions of aromatic carboxylic acids. The broadness of the O-H stretch is due to hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis spectral data for this compound is not available in the searched literature. Generally, quinoline derivatives exhibit complex UV-Vis spectra with multiple absorption bands in the UV region (200-400 nm) corresponding to π→π* transitions within the aromatic system. The carboxylic acid and t-butyl groups may cause slight shifts in the absorption maxima compared to the parent quinoline molecule.

Experimental Protocols

Synthesis of this compound via Pfitzinger Reaction

While a specific, detailed protocol for the synthesis of this compound was not found, a general procedure based on the Pfitzinger reaction can be adapted. This reaction involves the condensation of isatin with a carbonyl compound, in this case, 3,3-dimethyl-2-butanone (pinacolone), in the presence of a base.

Materials:

-

Isatin

-

3,3-dimethyl-2-butanone (Pinacolone)

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl) for acidification

Procedure:

-

A solution of potassium hydroxide in ethanol and water is prepared in a round-bottom flask.

-

Isatin is added to the basic solution and stirred until dissolved.

-

3,3-dimethyl-2-butanone is then added to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and filtered to remove any insoluble impurities.

-

The filtrate is then acidified with hydrochloric acid to precipitate the crude this compound.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Caption: Pfitzinger Reaction Workflow for Synthesis.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts were referenced to the residual solvent peak.

Mass Spectrometry

High-resolution mass spectrometry was performed using an electrospray ionization (ESI) source in negative ion mode.

Potential Biological Activity and Signaling Pathways

Quinoline carboxylic acid derivatives have been investigated for their potential as inhibitors of various enzymes, suggesting possible therapeutic applications. Based on literature for structurally related compounds, this compound may act as an inhibitor of Dihydroorotate Dehydrogenase (DHODH) and Sirtuin 3 (SIRT3).

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme can lead to depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. This makes DHODH a target for anticancer and anti-inflammatory drugs.

Unveiling the Structural Landscape of 2-substituted Quinoline-4-Carboxylic Acids: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural and synthetic aspects of 2-substituted quinoline-4-carboxylic acids, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including potential as antitumor, antimalarial, and antibacterial agents. While the specific crystal structure of 2-t-Butyl-4-quinoline carboxylic acid is not publicly available, this document provides a comprehensive overview of a closely related analogue, 2-(4-Methylphenyl)quinoline-4-carboxylic acid, for which crystallographic data has been determined. Furthermore, it outlines the prevalent synthetic methodologies employed for this class of molecules.

I. Crystallographic Data of a Representative Analogue

The crystal structure of 2-(4-Methylphenyl)quinoline-4-carboxylic acid offers valuable insights into the molecular geometry and packing of 2-substituted quinoline-4-carboxylic acids. The key crystallographic parameters are summarized in the table below.

| Crystal Data | 2-(4-Methylphenyl)quinoline-4-carboxylic acid[1] |

| Chemical Formula | C₁₇H₁₃NO₂ |

| Formula Weight ( g/mol ) | 263.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.1001 (6) |

| b (Å) | 15.3464 (11) |

| c (Å) | 20.3037 (17) |

| β (°) | 90.859 (9) |

| Volume (ų) | 1277.4 (2) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.369 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 291 |

| R-factor | 0.049 |

| wR-factor | 0.126 |

In the crystal structure of 2-(4-Methylphenyl)quinoline-4-carboxylic acid, molecules are linked by O—H···N hydrogen bonds, forming chains that propagate along the b-axis. These chains are further interconnected by C—H···O interactions, creating two-dimensional networks.[1] The dihedral angle between the carboxylic acid group and the quinoline ring system is 45.05 (13)°, while the angle between the toluene and quinoline mean planes is 25.29 (7)°.[1]

II. Experimental Protocols: Synthesis of Quinoline-4-Carboxylic Acids

The synthesis of quinoline-4-carboxylic acid derivatives is most commonly achieved through well-established multicomponent reactions, primarily the Doebner and Pfitzinger reactions.[2] These methods offer versatile routes to a wide range of substituted quinolines.

A. The Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.

Experimental Workflow: Doebner Reaction

Caption: Generalized workflow for the Doebner reaction for the synthesis of 2-substituted quinoline-4-carboxylic acids.

Protocol Details:

-

Reactant Mixture: An aniline derivative, an aldehyde (e.g., pivalaldehyde to introduce the t-butyl group at the 2-position), and pyruvic acid are combined in a suitable solvent, often ethanol.[3][4]

-

Reaction Conditions: The mixture is typically heated under reflux for several hours.[5] The reaction progress can be monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or ethyl acetate.[5][6]

B. The Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base to afford a quinoline-4-carboxylic acid.

Experimental Workflow: Pfitzinger Reaction

Caption: Generalized workflow for the Pfitzinger reaction for the synthesis of 2-substituted quinoline-4-carboxylic acids.

Protocol Details:

-

Reactant Mixture: An isatin derivative is heated with a carbonyl compound (e.g., pinacolone to introduce the t-butyl group) in the presence of a strong base, such as potassium hydroxide in a mixture of ethanol and water.[7]

-

Reaction Conditions: The reaction mixture is typically refluxed for several hours.[7]

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and acidified with an acid (e.g., hydrochloric acid) to precipitate the quinoline-4-carboxylic acid. The product is then collected by filtration and can be purified by recrystallization.

III. Signaling Pathways and Biological Activity

Quinoline-4-carboxylic acid derivatives are known to interact with various biological targets. For instance, certain analogues have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine biosynthesis pathway.[7] Inhibition of DHODH can lead to pyrimidine depletion and cell cycle arrest, making it a target for cancer and autoimmune disease therapies.[7] However, specific signaling pathways directly modulated by this compound have not been reported in the available literature.

Logical Relationship: DHODH Inhibition

Caption: Logical relationship of quinoline-4-carboxylic acid derivatives as DHODH inhibitors.

This guide provides a foundational understanding of the structural and synthetic chemistry of 2-substituted quinoline-4-carboxylic acids, leveraging data from a close analogue in the absence of specific information on this compound. The outlined synthetic protocols are robust and widely applicable for the generation of a diverse library of these valuable compounds for further investigation in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ajchem-a.com [ajchem-a.com]

- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

The Unexplored Therapeutic Potential of 2-t-Butyl-4-quinoline carboxylic acid: A Look into the Broader Quinoline-4-Carboxylic Acid Class

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific therapeutic targets and mechanisms of action for 2-t-Butyl-4-quinoline carboxylic acid. While this particular derivative remains largely uncharacterized, the broader class of quinoline-4-carboxylic acids, to which it belongs, has been the subject of extensive research, revealing a diverse range of biological activities and potential therapeutic applications. This guide will delve into the known targets and activities of the quinoline-4-carboxylic acid scaffold, providing a foundational framework for future investigation into the specific properties of its 2-t-butyl derivative.

Potential Therapeutic Targets of the Quinoline-4-Carboxylic Acid Scaffold

Research into various derivatives of quinoline-4-carboxylic acid has identified several promising therapeutic targets spanning a range of diseases, from infectious diseases to cancer and inflammation. These findings offer valuable starting points for investigating the potential bioactivity of this compound.

Leishmania major N-myristoyltransferase (LmNMT)

In silico studies, including inverse virtual screening, molecular docking, and molecular dynamics simulations, have identified Leishmania major N-myristoyltransferase (LmNMT) as a potential high-affinity target for 2-aryl-quinoline-4-carboxylic acid derivatives.[1] LmNMT is a crucial enzyme for the survival of the Leishmania parasite, making it an attractive target for the development of new antileishmanial drugs. The quinoline-4-carboxylic acid scaffold is proposed to be a basis for the development of novel LmNMT inhibitors.[1]

Sirtuin 3 (SIRT3)

A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been designed and synthesized as potent inhibitors of SIRT3, a key mitochondrial deacetylase. SIRT3 has emerged as a potential therapeutic target for leukemia. One of the synthesized compounds, molecule P6, exhibited selective inhibitory activity against SIRT3 with an IC50 value of 7.2 µM. Molecular docking studies suggest a specific binding pattern of this class of compounds within the active site of SIRT3.

Alkaline Phosphatases (APs)

Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of various alkaline phosphatase isoforms, including human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP). These enzymes are involved in various physiological and pathological processes, and their inhibition has therapeutic potential.

P-selectin

Derivatives of 3-hydroxyquinoline-4-carboxylic acid have been shown to be potent inhibitors of P-selectin, a cell adhesion molecule involved in inflammatory responses and thrombosis. These compounds have been investigated for the treatment of athero-thrombotic vascular events.

Diverse Biological Activities of Quinoline Derivatives

The quinoline nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities. This broad activity profile underscores the potential of this compound as a subject for further pharmacological investigation.

Table 1: Summary of Biological Activities of Quinoline Derivatives

| Biological Activity | Description | References |

| Anticancer | Quinoline derivatives have been shown to induce apoptosis, inhibit angiogenesis, and disrupt cell migration in cancer cells. They can act as growth inhibitors by causing cell cycle arrest. | |

| Anti-inflammatory | Certain quinoline-4-carboxylic acid derivatives exhibit anti-inflammatory properties. | |

| Antimicrobial | The quinoline scaffold is the basis for several antimicrobial drugs and has shown activity against various bacteria. | |

| Antimalarial | Quinoline-based compounds, such as chloroquine, have been cornerstone therapies for malaria for decades. |

Experimental Methodologies

While specific experimental protocols for this compound are not available, the following methodologies are commonly employed in the study of quinoline-4-carboxylic acid derivatives and can serve as a guide for future research.

In Silico Target Identification

-

Inverse Virtual Screening (IVS): This computational technique is used to identify potential protein targets for a given small molecule by screening it against a library of protein structures.[1]

-

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding affinity and interaction patterns.[1]

-

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, assessing the stability of the interaction.[1]

Enzyme Inhibition Assays

-

SIRT3 Inhibition Assay: The inhibitory activity against SIRT3 can be determined using commercially available kits that measure the deacetylation of a fluorogenic substrate. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

-

Alkaline Phosphatase Inhibition Assay: The inhibitory effect on different AP isoforms can be assessed by measuring the hydrolysis of a substrate, such as p-nitrophenyl phosphate, in the presence and absence of the test compound.

Synthesis of Quinoline-4-Carboxylic Acid Derivatives

The Pfitzinger reaction is a classical method for the synthesis of quinoline-4-carboxylic acids, involving the condensation of an isatin with a carbonyl compound. Another common method is the Doebner reaction, which is a three-component reaction between an aniline, an aldehyde, and pyruvic acid.

Signaling Pathways and Workflow Diagrams

To visualize the potential mechanisms of action and experimental workflows, the following diagrams are provided.

Caption: Potential mechanism of SIRT3 inhibition by quinoline-4-carboxylic acid derivatives.

Caption: Workflow for the identification and validation of LmNMT inhibitors.

Conclusion and Future Directions

While this compound remains an enigmatic molecule, the rich pharmacology of the broader quinoline-4-carboxylic acid class provides a compelling rationale for its further investigation. The identified therapeutic targets—LmNMT, SIRT3, alkaline phosphatases, and P-selectin—offer concrete avenues for initial screening and hypothesis-driven research. Future studies should focus on the synthesis and biological evaluation of this compound, employing the established methodologies for this chemical class. Such research holds the potential to uncover novel therapeutic agents for a range of human diseases, building upon the versatile and potent scaffold of quinoline-4-carboxylic acid.

References

In Silico Modeling of 2-t-Butyl-4-quinoline Carboxylic Acid and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 2-t-butyl-4-quinoline carboxylic acid and its structurally related analogs. Quinoline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document details the computational approaches used to investigate these compounds, summarizing key quantitative data, outlining experimental protocols for their validation, and visualizing relevant biological pathways and experimental workflows. The content is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the quinoline scaffold.

Introduction

Quinoline-4-carboxylic acids represent a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide array of biological activities. The substitution at the 2-position of the quinoline ring with a bulky hydrophobic group, such as a tert-butyl moiety, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. In silico modeling plays a pivotal role in understanding these structure-activity relationships (SAR), predicting biological targets, and optimizing lead compounds.

This guide focuses on computational methodologies applicable to this compound and its analogs, such as 2-(4-tert-butylphenyl)-6-methylquinoline-4-carboxylic acid. These techniques include molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations, which are instrumental in elucidating the mechanism of action and identifying potential therapeutic targets.

Potential Signaling Pathways and Biological Targets

While specific data for this compound is limited, the broader class of 2-substituted-quinoline-4-carboxylic acids has been implicated in the modulation of several key signaling pathways. In silico target identification for related compounds has pointed towards enzymes such as N-myristoyltransferase in Leishmania major as a potential target.[1][2][3][4] Furthermore, various quinoline derivatives have been investigated for their inhibitory effects on kinases, dihydroorotate dehydrogenase, and their potential as anti-inflammatory and anticancer agents.[5][6]

Below is a generalized logical workflow for the in silico investigation of a novel quinoline derivative.

Quantitative Data Summary

The following tables summarize key quantitative data for analogs of this compound and other relevant quinoline derivatives. This data is essential for building and validating in silico models.

Table 1: Biological Activity of Quinoline Derivatives

| Compound Name/ID | Target | Assay Type | IC50 (µM) | Reference |

| 2-(4-tert-butylphenyl)-6-methylquinoline-4-carboxylic acid | Not Specified | Not Specified | Not Specified | [7] |

| Quinoline-based analogue 41 | Dihydroorotate Dehydrogenase (DHODH) | Enzyme Inhibition | 0.00971 ± 0.0014 | [6] |

| Quinoline-based analogue 43 | Dihydroorotate Dehydrogenase (DHODH) | Enzyme Inhibition | 0.0262 ± 0.0018 | [6] |

| 1,7-naphthyridine 46 | Dihydroorotate Dehydrogenase (DHODH) | Enzyme Inhibition | 0.0283 ± 0.0033 | [6] |

| Quinolines (general) | RAW264.7 Macrophages | Anti-inflammatory (LPS-induced) | Appreciable | [5] |

| Kynurenic acid (hydrate) | Mammary MCF7 cells | Antiproliferative | Most Remarkable | [5] |

| Quinoline-2-carboxylic acid | Mammary MCF7 cells | Antiproliferative | Most Remarkable | [5] |

| Quinoline-4-carboxylic acid | Mammary MCF7 cells | Antiproliferative | Most Remarkable | [5] |

Table 2: In Silico Predicted Properties of 2-Aryl/Heteroaryl Quinoline-4-Carboxylic Acids

| Compound ID | Lipophilicity (LogP) | % Absorption | TPSA (Ų) | Reference |

| 3a-3e, 3g-3h | < 5 | 82-91% | > 60 | [8] |

| 3f, 3j | > 5 | 82-91% | > 60 | [8] |

| 3c-3f, 3h, 3j | Not Specified | 82-91% | < 60 | [8] |

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility of in silico and in vitro experiments. Below are protocols relevant to the study of quinoline carboxylic acid derivatives.

General Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids (Pfitzinger Reaction)

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids.[6][9]

-

Reactants: Isatin (or a substituted isatin) and an aryl methyl ketone (e.g., 4'-tert-butylacetophenone).

-

Solvent and Base: Typically, a mixture of ethanol and aqueous potassium hydroxide (KOH) is used.

-

Procedure: a. Dissolve KOH in water and ethanol in a round-bottom flask. b. Add the isatin derivative and stir at room temperature until a color change is observed. c. Gradually add the aryl methyl ketone to the solution. d. Reflux the reaction mixture for 12-48 hours, monitoring the reaction progress by thin-layer chromatography. e. After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product. f. Filter the precipitate, wash with water and a suitable organic solvent (e.g., ethanol, diethyl ether), and dry under vacuum. g. Purify the crude product by recrystallization or column chromatography.

Molecular Docking Protocol

Molecular docking is used to predict the binding mode and affinity of a ligand to a protein target.

-

Protein Preparation: a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Remove water molecules and any co-crystallized ligands. c. Add hydrogen atoms and assign appropriate protonation states to the amino acid residues. d. Minimize the energy of the protein structure using a force field (e.g., CHARMm, AMBER).

-

Ligand Preparation: a. Draw the 2D structure of the quinoline derivative and convert it to a 3D structure. b. Assign partial charges and atom types. c. Minimize the energy of the ligand structure.

-

Docking Simulation: a. Define the binding site on the protein, typically based on the location of a known inhibitor or a predicted active site. b. Use a docking program (e.g., AutoDock, GOLD, Glide) to systematically search for the optimal binding pose of the ligand within the defined binding site. c. Score the different poses based on a scoring function that estimates the binding affinity.

-

Analysis: a. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. b. Compare the docking scores and binding modes of different quinoline derivatives to understand SAR.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is used to determine the antioxidant potential of the synthesized compounds.[9]

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in ethanol, test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).

-

Procedure: a. Prepare a series of dilutions of the test compound in ethanol. b. In a 96-well plate, add a fixed volume of the DPPH solution to each well. c. Add an equal volume of the test compound solution (or ethanol as a blank) to the wells. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: a. Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 b. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Conclusion

The in silico modeling of this compound and its analogs provides a powerful approach to accelerate the discovery of novel therapeutic agents. By integrating computational techniques such as molecular docking and QSAR with experimental validation, researchers can efficiently explore the chemical space, elucidate structure-activity relationships, and identify promising lead compounds for further development. The protocols and data presented in this guide offer a foundational resource for scientists and drug development professionals working with this important class of molecules. Continued research in this area holds the potential to deliver new treatments for a range of diseases.

References

- 1. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4-Tert-butylphenyl)-6-methylquinoline-4-carboxylic acid | C21H21NO2 | CID 842725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ijcps.org [ijcps.org]

- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

A Technical Guide to Quinoline Carboxylic Acids as a Scaffold for STAT3 Inhibition

An In-depth Review for Researchers and Drug Development Professionals

Abstract: Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated, high-priority target in oncology due to its frequent constitutive activation in a wide array of human cancers.[1][2][3] Its role in promoting cell proliferation, survival, angiogenesis, and immune evasion makes it an attractive node for therapeutic intervention.[4] Small molecule inhibitors that can disrupt STAT3 signaling are of significant interest. The quinoline carboxylic acid scaffold represents a promising chemical starting point for the design of such inhibitors. This document provides a technical overview of the STAT3 signaling pathway, the mechanism of its inhibition by small molecules targeting the SH2 domain, and the key experimental protocols used to characterize inhibitors from this chemical class, using compounds like 2-t-Butyl-4-quinoline carboxylic acid as a representative concept.

The STAT3 Signaling Pathway

The Janus kinase (JAK)/STAT3 pathway is the canonical signaling cascade responsible for STAT3 activation.[1] The process is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their corresponding cell surface receptors.[2][5] This binding event induces receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for the SH2 (Src Homology 2) domain of latent, monomeric STAT3 proteins in the cytoplasm.[1]